molecular formula C28H44O7 B11939815 12alpha-Hydroxy-3alpha-succinyloxycholante CAS No. 87826-98-0

12alpha-Hydroxy-3alpha-succinyloxycholante

Cat. No.: B11939815
CAS No.: 87826-98-0
M. Wt: 492.6 g/mol
InChI Key: JVPOBDYNYZIHLF-FZFTZEDUSA-N
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Description

12alpha-Hydroxy-3alpha-succinyloxycholante is a complex organic compound with the molecular formula C28H44O7 and a molecular weight of 492.659 g/mol . It is a derivative of cholanic acid and is characterized by the presence of hydroxyl and succinyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12alpha-Hydroxy-3alpha-succinyloxycholante typically involves multiple steps, starting from cholanic acid derivatives. The hydroxylation at the 12alpha position and the succinylation at the 3alpha position are key steps in the synthesis. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

12alpha-Hydroxy-3alpha-succinyloxycholante can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 12alpha-keto-3alpha-succinyloxycholante, while reduction can produce 12alpha-hydroxy-3alpha-hydroxycholante .

Scientific Research Applications

12alpha-Hydroxy-3alpha-succinyloxycholante has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12alpha-Hydroxy-3alpha-succinyloxycholante involves its interaction with specific molecular targets and pathways. The hydroxyl and succinyloxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12alpha-Hydroxy-3alpha-succinyloxycholante is unique due to the presence of both hydroxyl and succinyloxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these functional groups are required .

Properties

CAS No.

87826-98-0

Molecular Formula

C28H44O7

Molecular Weight

492.6 g/mol

IUPAC Name

4-[(3R)-3-(3-carboxypropanoyloxy)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C28H44O7/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)11-10-25(32)33)12-13-27(17,2)22(19)15-23(29)28(20,21)3/h16-23,29H,4-15H2,1-3H3,(H,30,31)(H,32,33)/t16?,17?,18-,19?,20?,21?,22?,23?,27?,28?/m1/s1

InChI Key

JVPOBDYNYZIHLF-FZFTZEDUSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CC[C@H](C4)OC(=O)CCC(=O)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)O)C

Origin of Product

United States

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